Cas no 1806751-11-0 (2-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetic acid)

2-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetic acid
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- Inchi: 1S/C9H7F3N2O6/c1-19-8-6(14(17)18)7(20-9(10,11)12)4(3-13-8)2-5(15)16/h3H,2H2,1H3,(H,15,16)
- InChI Key: VKXZNJNSZDLFCD-UHFFFAOYSA-N
- SMILES: FC(OC1C(=C(N=CC=1CC(=O)O)OC)[N+](=O)[O-])(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 372
- Topological Polar Surface Area: 115
- XLogP3: 1.6
2-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029086256-1g |
2-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetic acid |
1806751-11-0 | 97% | 1g |
$1,504.90 | 2022-03-31 |
2-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetic acid Related Literature
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
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Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
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Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
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Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
Additional information on 2-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetic acid
Introduction to 2-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetic acid (CAS No. 1806751-11-0)
2-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetic acid, identified by its CAS number 1806751-11-0, is a sophisticated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug development. The structural features of 2-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetic acid, particularly the presence of methoxy, nitro, and trifluoromethoxy substituents, contribute to its unique chemical properties and potential pharmacological effects.
The molecular structure of this compound encompasses a pyridine ring substituted at the 2-position with a methoxy group, at the 3-position with a nitro group, and at the 4-position with a trifluoromethoxy group. Additionally, the presence of an acetic acid moiety at the 5-position further enhances its reactivity and functionalization potential. Such structural motifs are often employed in medicinal chemistry to modulate binding interactions with biological targets, thereby influencing therapeutic outcomes.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of 2-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetic acid with various biological targets. Studies suggest that the nitro and trifluoromethoxy groups may play critical roles in stabilizing hydrogen bonds and hydrophobic interactions with protein receptors, while the methoxy group could contribute to favorable electronic properties for drug-receptor binding. These insights have been instrumental in designing novel derivatives with enhanced pharmacological profiles.
In the realm of drug discovery, 2-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetic acid has been explored as a key intermediate in synthesizing novel therapeutic agents. Its structural framework provides a versatile platform for further chemical modifications, allowing chemists to tailor its biological activity toward specific therapeutic indications. For instance, modifications at the acetic acid moiety could yield derivatives with improved solubility or metabolic stability, which are crucial factors for drug efficacy and safety.
The trifluoromethoxy group, a common feature in many bioactive molecules, is particularly noteworthy for its ability to enhance lipophilicity and metabolic stability. This characteristic has been leveraged in the development of drugs targeting neurological disorders, where optimal blood-brain barrier penetration is essential. The nitro group, while potentially reactive, can also be strategically used to introduce polar functionalities or serve as a handle for further derivatization.
Current research in synthetic organic chemistry has focused on developing efficient synthetic routes to 2-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetic acid. These methodologies aim to improve yield, reduce costs, and minimize environmental impact. Transition metal-catalyzed reactions and flow chemistry techniques have emerged as powerful tools in this regard, enabling scalable production of complex heterocyclic compounds like this one.
The biological activity of 2-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetic acid has been preliminarily investigated in several preclinical studies. While comprehensive data is still being gathered, early findings suggest potential applications in areas such as anti-inflammatory and anticancer therapies. The compound’s ability to interact with multiple biological pathways makes it an attractive candidate for multitarget drug discovery efforts.
Moreover, the pyridine scaffold is well-documented for its role in central nervous system (CNS) drug development. Derivatives of pyridine have shown promise in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s by modulating neurotransmitter systems or inhibiting pathogenic protein aggregates. The unique substitution pattern of 2-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetic acid may confer similar CNS-targeting capabilities.
In conclusion,2-Methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-acetic acid (CAS No. 1806751-11-0) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its diverse functional groups offer opportunities for designing novel therapeutics with tailored biological activities. As research continues to uncover new applications and synthetic strategies for this compound, it is poised to play an important role in future drug development efforts.
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